4,8-dimethyl-1,5-dioxocane-2,6-dione
Description
Properties
CAS No. |
184532-63-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4,8-dimethyl-1,5-dioxocane-2,6-dione |
InChI |
InChI=1S/C8H12O4/c1-5-3-7(9)12-6(2)4-8(10)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
WBZICFSZXZLMHT-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC(CC(=O)O1)C |
Canonical SMILES |
CC1CC(=O)OC(CC(=O)O1)C |
Synonyms |
4,8-diMe-O2OD 4,8-dimethyl-1,5-dioxacyclooctane-2,6-dione |
Origin of Product |
United States |
Foundational & Exploratory
Precision Stereocontrol in Biodegradable Polyesters: A Technical Guide to 4,8-Dimethyl-1,5-dioxocane-2,6-dione
I. Executive Prologue: The Isotacticity Challenge in Bio-Polyesters
Bacterial poly(3-hydroxybutyrate) (P3HB) is widely recognized as the gold standard for perfectly isotactic, crystalline biodegradable thermoplastics. However, utilizing microbial fermentation for industrial-scale supply presents profound cost and volume bottlenecks. For over 60 years, chemical synthesis via the ring-opening polymerization (ROP) of the four-membered
The paradigm shifted with the advent of the eight-membered cyclic diolide of 3-hydroxybutyrate: 4,8-dimethyl-1,5-dioxocane-2,6-dione (8DL) . By capitalizing on the pre-organized stereocenters of this macrocycle, polymer chemists can now bypass traditional energetic barriers, yielding synthetic P3HB with properties mirroring or surpassing biological analogues 1[1]. This guide deconstructs the structural mechanisms, reaction causality, and self-validating methodologies surrounding the stereoisomers of 8DL.
II. Stereochemical Topography of the 8-Membered Diolide
The architecture of 4,8-dimethyl-1,5-dioxocane-2,6-dione features two stereogenic centers at the C4 and C8 positions, leading to a chemically fascinating bifurcation of isomers:
-
(R,R)-8DL : Enantiopure cyclic dimer yielding natural-equivalent poly[(R)-3HB].
-
(S,S)-8DL : The inverse enantiomer yielding poly[(S)-3HB].
-
meso-8DL : The rel-(4S,8R) internal racemate. The presence of opposing stereocenters within the same ring dictates that its ROP strongly skews towards syndiotactic P3HB2[2].
Caption: Stereochemical divergence of 4,8-dimethyl-1,5-dioxocane-2,6-dione into discrete isomeric forms.
Mechanistic Causality: The eight-membered ring carries an optimal balance of ring strain. It is less intrinsically strained than
III. Causality in Catalyst-Driven Ring-Opening Polymerization (ROP)
The polymerization of rac-8DL into perfectly isotactic P3HB requires precisely engineered racemic yttrium-salen or lanthanum complexes.
-
Enantiomorphic Site Control: Rather than relying on chain-end control (which decays rapidly in large polymers), Yttrium-salen catalysts exert strict enantiomorphic site control. The steric bulk of the salen ligand dictates that the (R,R) catalyst site will exclusively coordinate and insert the (S,S)-8DL monomer, and vice versa.
-
Topological Engineering: Recent advancements extend this mechanistic control to synthesize cyclic stereoregular P3HB by maintaining an ionic, relatively long metal-polymer bond that favors end-to-end cyclization prior to quenching, drastically enhancing thermal resilience4[4].
IV. Self-Validating Protocol: Stereoselective Synthesis of P3HB
As experienced scientists understand, ROP systems are highly sensitive to protic impurities. The following step-by-step methodology weaves execution with strict in-process quality control (QC) validation loops to ensure absolute stereocontrol and narrow dispersity.
Caption: Self-validating experimental workflow for the ring-opening polymerization of rac-8DL.
Step-by-Step Methodology
-
Monomer Purification:
-
Action: Sublimate rac-8DL under dynamic vacuum (
Torr) at 40 °C. Store in an argon-filled glovebox. -
Causality: Trace ambient moisture acts as a potent protic chain-transfer agent. If present, it intercepts the active alkoxide chain end, prematurely terminating the polymer and resulting in fatal molecular weight broadening.
-
Validation: Perform Karl Fischer coulometric titration. Proceed only if
ppm.
-
-
Catalyst Activation:
-
Action: In a nitrogen atmosphere, dissolve racemic yttrium-salen precursor (1.0 equiv) and anhydrous benzyl alcohol (1.0 equiv) in dry dichloromethane (
). -
Causality: Benzyl alcohol acts as the initiator, undergoing rapid alcoholysis to displace the amido ligand and form the highly nucleophilic yttrium-alkoxide propagating species.
-
Validation: Extract a 0.1 mL aliquot and analyze via
H NMR. Confirm the total disappearance of yttrium-amido proton signals.
-
-
Coordination-Insertion Polymerization:
-
Action: Inject the activated complex into a rapidly stirring solution of rac-8DL in
at 25 °C. Allow to react for 10 minutes. -
Causality: The relief of the moderate 8-membered ring strain provides the thermodynamic driving force, bypassing the need for extreme thermal energy and thus preventing thermal backbiting (transesterification)1[1].
-
Validation: Monitor via in situ FTIR. Proceed to quenching only when the cyclic ester carbonyl stretch (~1745
) fully transitions to the linear polymer stretch (~1730 ).
-
-
Quenching & Recovery:
-
Action: Arrest the living polymerization using a 1% HCl / Methanol solution. Precipitate by dropwise addition into a 10-fold volumetric excess of cold methanol. Filter and dry in vacuo.
-
Validation: Execute Gel Permeation Chromatography (GPC) calibrated against polystyrene standards, confirming
. Analyze C NMR focusing on the carbonyl region ( ~ 169.2 ppm) to validate an isotactic triad .
-
V. Quantitative Benchmarking: Properties Dictated by Tacticity
The relationship between the precursor stereoisomer and macroscopic polymer behavior is profound. The highly ordered chains produced from chemically synthesized diolides allow tighter crystalline packing compared to randomly fluctuating biological fermentation environments.
Table 1: Thermal and Structural Benchmarks of P3HB by Stereoisomer Precursor
| Monomer Precursor | Polymerization Route | Tacticity Control | Melting Temp ( | Dispersity ( |
| Biosynthetic Source | Bacterial Fermentation | Perfectly Isotactic | ~177 °C | 2.00 – 3.00 |
| rac-8DL | ROP (Y-Salen Catalyst) | Perfectly Isotactic ( | 171 °C | 1.01 |
| (R,R)-8DL | ROP (Achiral Catalyst) | Enantiopure poly[(R)-3HB] | 175 °C | ~1.05 |
| meso-8DL | ROP (Y-Salen Catalyst) | Syndiotactic-Rich | ~150 °C | ~1.10 |
| rac- | Classical ROP | Atactic / Iso-enriched | < 140 °C | > 1.50 |
Data aggregated and synthesized from peer-reviewed physical evaluations5[5] and seminal Nature Communications data 1[1].
VI. References
-
Tang, X., & Chen, E. Y.-X. (2018). Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide. Nature Communications, 9, 2345. 1
-
PubChem Database (2025). rel-(4S,8R)-4,8-Dimethyl-1,5-dioxocane-2,6-dione; CID 15186487. National Center for Biotechnology Information. 2
-
Abe, H., et al. (ACS Publications). Physical Properties and Enzymic Degradability of Poly(3-hydroxybutyrate) Stereoisomers with Different Stereoregularities. Macromolecules. 5
-
Polymer Chemistry, RSC Publishing (2025). Stereoregular cyclic poly(3-hydroxybutyrate) enabled by catalyst-controlled tacticity and topology. 4
-
ResearchGate Network (2025). Chemical Synthesis of Polyhydroxyalkanoates via Metal-Catalyzed Ring-Opening Polymerization of Cyclic Esters. 3
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An In-depth Technical Guide to the Predicted Mechanical Properties of Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) is an aliphatic polyester with significant potential in the biomedical field, particularly in drug delivery and tissue engineering, owing to its anticipated biodegradability and biocompatibility. Direct experimental data on the mechanical properties of this specific polymer are not extensively available in public literature. This guide, therefore, provides a predictive overview of its mechanical characteristics by drawing parallels with well-studied analogous biodegradable polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA). We will delve into the anticipated tensile properties, thermal behavior, and the standardized methodologies for their characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this novel biomaterial.
Introduction to Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione): A Predictive Approach
The development of novel biodegradable polymers is crucial for advancing drug delivery systems and tissue engineering scaffolds.[1][2] Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) emerges as a promising candidate in this arena. Its structure, featuring ester linkages, suggests a hydrolytic degradation pathway, a desirable characteristic for temporary medical implants and controlled drug release matrices.[3]
Given the nascent stage of research into this specific polymer, this guide will adopt a predictive and comparative approach. By examining the structure-property relationships of established biodegradable polyesters, we can forecast the mechanical behavior of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) and outline a robust framework for its empirical validation.
Synthesis and Molecular Structure Considerations
It is anticipated that poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) would be synthesized via the ring-opening polymerization (ROP) of its corresponding monomer, 4,8-dimethyl-1,5-dioxocane-2,6-dione.[4][5] This method is widely employed for producing high molecular weight polyesters from cyclic esters.[6] The choice of catalyst and reaction conditions during ROP will be critical in controlling the polymer's molecular weight and polydispersity, which in turn will significantly influence its mechanical properties.
The molecular structure of the repeating unit of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) features two methyl groups. These substituents are expected to play a key role in defining the polymer's characteristics. The presence of these methyl groups will likely increase the chain rigidity and may affect the polymer's crystallinity compared to its non-substituted counterparts.[7] Increased amorphous regions due to bulky side groups could influence solubility and degradation rates.[8][9]
Anticipated Thermal Properties and Their Significance
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) are critical for determining the processing conditions and the end-use applications of a polymer. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [10][11][12]
-
Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg will dictate the upper service temperature for rigid applications. For poly(4,8-dimethyl-1,5-dioxocane-2,6-dione), the larger repeating unit and the presence of methyl groups might lead to a Tg that is different from that of PLA (typically 55-65°C).
-
Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt. This is a crucial parameter for melt processing techniques like extrusion and injection molding. The ability of the polymer chains to pack into an ordered crystalline structure will determine if a sharp Tm is observed.
-
Thermal Stability: TGA can be used to determine the temperature at which the polymer begins to degrade. Aliphatic polyesters generally start to degrade at temperatures around 275°C. [13]
Conclusion
While direct experimental data for poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) remains to be extensively published, a robust predictive framework can be established based on the well-understood behavior of analogous biodegradable polyesters. It is anticipated that this polymer will exhibit mechanical properties that are tunable through the control of its molecular weight and crystallinity. The presence of methyl groups in its backbone is expected to play a significant role in defining its thermal and mechanical characteristics. The standardized testing methodologies outlined in this guide provide a clear path for the empirical validation of these predicted properties. As research into this promising biomaterial continues, a thorough understanding of its mechanical behavior will be indispensable for its successful translation into innovative drug delivery systems and tissue engineering solutions.
References
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ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Available from: [Link]
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D638 Standard Test Method for Tensile Properties of Plastics - ASTM International. Available from: [Link]
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Thermal properties of aliphatic polyesters | Request PDF - ResearchGate. Available from: [Link]
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Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PubMed. Available from: [Link]
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Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. - DTIC. Available from: [Link]
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Mechanical properties of the biodegradable polyesters and a few tissues and commercially available biomaterials. - ResearchGate. Available from: [Link]
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Influence of the α-Methyl Group on Elastic-To-Glassy Transition of Supramolecular Hydrogels with Hydrogen-Bond Associations | Macromolecules - ACS Publications. Available from: [Link]
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Biomedical Applications of Biodegradable Polyesters - MDPI. Available from: [Link]
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The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides - Iranian Journal of Chemical Engineering (IJChE). Available from: [Link]
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The Effect of Methyl Functional Group on Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides | Request PDF - ResearchGate. Available from: [Link]
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Chapter 4. Mechanical Properties of Polymer Solids and Liquids - Kinam Park. Available from: [Link]
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View of Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. Available from: [Link]
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Biodegradable Polymers and their Role in Drug Delivery Systems | Biomedres. Available from: [Link]
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Biodegradable Polymers in Drug Delivery: Design, Degradation, and Drug Release Dynamics - AKT Publication. Available from: [Link]
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1 Degradable and Functionalizable Polyacetals Synthesized via Ring-Opening Metathesis Copolymerization Tarek Ibrahim1, Sabita Ri. Available from: [Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Available from: [Link]
-
Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide | Request PDF - ResearchGate. Available from: [Link]
-
Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid | Biomacromolecules - ACS Publications. Available from: [Link]
-
Synthesis of 1,5-Dioxocanes via the Two-Fold C-O Bond Forming Nucleophilic 4+4-Cyclodimerization of Cycloprop-2-en-1-ylmethanols - PMC. Available from: [Link]
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Degradation Profile of Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione): A Comprehensive Technical Guide
Executive Summary
The monomer 4,8-dimethyl-1,5-dioxocane-2,6-dione (an eight-membered cyclic diolide, typically referred to as 8DL) is the fundamental building block for the chemical synthesis of poly(3-hydroxybutyrate) (synthetic P3HB) via ring-opening polymerization (ROP)[1][2]. Unlike biological fermentation, which exclusively yields perfectly isotactic and highly crystalline P3HB, the catalyzed ROP of 8DL allows researchers to precisely dictate the stereomicrostructure—creating isotactic (it-P3HB), syndio-rich (sr-P3HB), or atactic architectural variants[3]. Because tacticity and polymer morphology intrinsically govern molecular mobility, water diffusion, and enzymatic binding, the degradation profile of synthetic P3HB is directly tunable. This whitepaper systematically evaluates the thermal, hydrolytic, and enzymatic degradation pathways of this technologically critical biopolyester, providing self-validating methodologies for researchers seeking to evaluate the lifespan and environmental clearance of advanced P3HB formulations.
Fig 1. ROP of 8-membered diolide and subsequent primary degradation pathways of synthetic P3HB.
Thermal Degradation Mechanics: Expanding the Processing Window
One of the most profound limitations of naturally derived P3HB is its exceptionally narrow thermal processing window. Purely isotactic P3HB degrades at temperatures perilously close to its melting temperature (
The Macromolecular -Elimination Pathway
Thermally induced mass loss in P3HB does not originate from random radical chain scissions. Instead, when subjected to elevated temperatures (>200 °C), the polymer backbone undergoes a non-radical, random scission via a six-membered cyclic transition state. This macromolecular
Microstructural Tuning
Through ROP utilizing discrete molecular catalysts, researchers can decouple
-
Highly Isotactic P3HB (it-P3HB) derived from racemic 8DL exhibits a
of ~171–175 °C and a (5% mass loss) of ~250 °C[3][7]. The ~75 °C processing window requires severe care during injection molding to avoid thermal history degradation[8]. -
Syndio-rich P3HB (sr-P3HB) synthesized from meso-8DL introduces stereodefects that dramatically depress the
to ~114 °C while leaving the thermal stability mostly uncompromised ( ~255 °C)[3]. This ~141 °C processing differential allows extrusion and molding without premature crotonic acid release.
Table 1: Thermomechanical and Degradation Metrics Based on Tacticity
| Microstructure | 8DL Monomer Precursor | Hydrolytic Rate | Enzymatic Bio-clearance | ||
| it-P3HB | rac-8DL | 171–175 | 250 | Slow | Moderate |
| sr-P3HB | meso-8DL | 114 | 255 | Moderate | Fast |
| at-P3HB | rac-8DL (achiral cat.) | N/A (Amorphous) | 245 | Fast | Very Fast |
Hydrolytic Degradation: Bulk Erosion and Autocatalysis
In physiological fluids or marine environments, P3HB cleared via chemical hydrolysis undergoes a bulk erosion mechanism[9].
The Mechanistic Cascade:
-
Hydration: Water rapidly permeates the free volume of the amorphous regions. The high crystalline domains of it-P3HB limit initial water uptake compared to the lower-crystallinity sr-P3HB[10].
-
Random Scission: Ester bonds cleave stochastically, producing shorter polymer chains without an immediate loss in total mass.
-
Autocatalysis: The scission generates terminal carboxyl (-COOH) groups. The localized drop in pH inside the polymer matrix autocatalyzes further internal hydrolysis, leading to a void core architecture before ultimate weight loss occurs[9][11].
Because hydrolytic susceptibility is highly dependent on amorphous fraction, adjusting tacticity via the ROP of 8DL directly dictates the controlled-release profiles of encapsulated therapeutics[12][13].
Enzymatic Degradation: Edge-Selective Surface Erosion
Biotic clearance of P3HB utilizes specialized polyhydroxyalkanoate depolymerases (e.g., from Ralstonia pickettii T1)[3][14]. Unlike chemical hydrolysis, enzymes are too large to diffuse into the bulk; hence, enzymatic degradation is strictly a surface erosion phenomenon[10].
Atomic Force Microscopy (AFM) reveals that depolymerases do not uniformly digest the surface. After the enzyme's hydrophobic domain binds to the lamellae, the catalytic domain initiates both endo- and exo-cleavage[14]. However, enzymes preferentially attack the less ordered crystal edges rather than the tightly packed lamellar folds. As the edges are digested, prominent fibril-like crystals emerge along the lamellar long axis[14]. A decrease in stereoregularity (e.g., atactic or syndio-rich P3HB) provides more structural defects and edges, radically accelerating the biological degradation rate[3][15].
Fig 2. Stepwise mechanism of PHA depolymerase-mediated surface erosion of semi-crystalline P3HB.
Self-Validating Experimental Protocols
To assure data integrity in drug development and materials characterization, empirical studies must rely on self-validating test architectures.
Protocol 1: TGA-FTIR Deconvolution of Thermal Degradation
Objective: Identify the exact onset of macromolecular
-
Preparation: Load 5–10 mg of synthetic P3HB into an alumina crucible.
-
Isothermal Conditioning: Hold at 100 °C for 30 min under a 50 mL/min
purge.-
Causality: Moisture drives premature hydrolytic scission; isothermal dehydration isolates purely pyrolytic events.
-
-
Dynamic Heating: Ramp at 10 °C/min from 100 °C to 450 °C.
-
Evolved Gas Analysis: Route the exhaust via a heated transfer line (200 °C) into an FTIR cell.
-
Self-Validation checkpoint: Scission via
-elimination is confirmed when mass loss mathematically correlates with a sharp rise in the FTIR peak at ~1650 cm⁻¹ (alkene C=C stretch of crotonic acid). Random hydrolysis yields no such peak.
-
Protocol 2: Real-Time AFM Enzymatic Erosion Assay
Objective: Visualize the differential degradation of lamellar folds versus edges using R. pickettii T1 depolymerase.
-
Sample Fabrication: Spin-coat a 2 wt% solution of P3HB (in chloroform) onto an atomically flat silicon wafer. Melt-crystallize the film at its
to grow defined lamellae. -
Liquid Cell Setup: Mount the wafer into an AFM fluid cell. Perform baseline imaging in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Establishing baseline topography in a blank buffer eliminates the possibility that subsequent morphological changes are merely solvent-induced swelling.
-
-
Enzyme Injection: Introduce Ralstonia pickettii PHA depolymerase (2.0 µg/mL).
-
In Situ Scanning: Scan dynamically in tapping mode (using a soft Si3N4 cantilever to avoid mechanical disruption).
-
Self-Validation checkpoint: The generation of distinct fibril-like geometries along the long axis of the crystals validates the enzyme’s edge-selective digestion. An entirely uniform reduction in thickness indicates off-target bulk chemical hydrolysis, invalidating the enzymatic kinetics[14].
-
References
-
rel-(4S,8R)-4,8-Dimethyl-1,5-dioxocane-2,6-dione - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials Source: PubMed Central (PMC) URL:[Link]
- US11629223B2 - Synthesis of polymers from cyclic diolides Source: Google Patents URL
- US20240158567A1 - All-purpose poly(3-hydroxybutyrate)
-
Enzymatic Degradation Processes of Poly[(R)-3-hydroxybutyric acid] and Poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxyvaleric acid] Single Crystals Revealed by Atomic Force Microscopy Source: ResearchGate URL:[Link]
-
Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments Source: PubMed Central (PMC) URL:[Link]
-
Effect of low molecular weight additives on enzymatic degradation of poly (3-hydroxybutyrate) Source: ResearchGate URL:[Link]
-
Bacterial poly(3-hydroxybutyrate) as a biodegradable polymer for Biomedicine. Part 1 Source: CyberLeninka URL:[Link]
-
Abiotic-hydrolytic Degradation of Poly(lactic acid) Source: The Royal Society of Chemistry URL:[Link]
-
Poly(3-hydroxybutyrate) Nanocomposites with Cellulose Nanocrystals Source: MDPI URL:[Link]
-
Plasticization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with an Oligomeric Polyester Source: PubMed Central (PMC) URL:[Link]
-
Characterization of Polyhydroxybutyrate-Based Composites Prepared by Injection Molding Source: PubMed Central (PMC) URL:[Link]
-
Poly-3-hydroxybutyrate, a Crystal-Mobile Biodegradable Polyester Source: ACS Publications URL:[Link]
-
Full article: Developing poly(ethylene glycol)-b-poly(β-hydroxybutyrate)-based self-assembling prodrug Source: Taylor & Francis Online URL:[Link]
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Introduction: A Novel Polyester for Advanced Biomedical Applications
An In-Depth Technical Guide to the Biocompatibility of Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione)
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) is an emerging aliphatic polyester that is gaining attention within the fields of drug delivery and tissue engineering. As a member of the poly(ester-ether) family, it shares characteristics with well-established biomaterials like polydioxanone (PDX), offering a unique combination of biodegradability and mechanical properties.[1][2] The successful translation of this polymer from the laboratory to clinical applications is fundamentally dependent on a thorough understanding and validation of its biocompatibility.[3] This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the biocompatibility of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione), intended for researchers and drug development professionals.
The core principle of biocompatibility is that a material must perform its intended function without eliciting any undesirable local or systemic effects in the host.[3] For a biodegradable polymer, this assessment extends beyond the intact material to include its degradation products.[4] This guide will detail the critical in vitro and in vivo evaluations necessary to establish a complete biocompatibility profile.
The Degradation Pathway: From Polymer to Metabolites
Understanding the degradation mechanism is crucial, as the byproducts must also be non-toxic. Polyesters like poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) primarily degrade through the hydrolysis of their ester linkages.[3][5] This process breaks down the polymer chain into its constituent monomers, which are then ideally resorbed and metabolized through natural pathways.[5] The degradation rate can be tailored by altering factors such as molecular weight and crystallinity.[5]
Caption: Hydrolytic degradation of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione).
Part 1: In Vitro Biocompatibility Assessment
In vitro cytotoxicity assays are the first essential step in any biocompatibility testing cascade.[6] They are rapid, cost-effective, and reproducible methods for screening materials for potential toxicity at the cellular level before proceeding to more complex and costly animal studies.[6]
Core Principle: Assessing Cellular Health
The primary goal of these assays is to determine if the polymer, or anything that might leach from it, causes cell death or inhibits essential cellular functions. The International Organization for Standardization (ISO) provides a framework for this evaluation under ISO 10993-5: "Tests for in vitro cytotoxicity."
Key Experimental Protocols
Two of the most common and reliable methods for assessing the cytotoxicity of polymers are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage.[7]
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
-
Step 1: Material Extraction: Prepare extracts of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) by incubating the polymer in cell culture medium (e.g., DMEM) for 24-72 hours at 37°C, following ISO 10993-12 guidelines. Use various concentrations of the extract.
-
Step 2: Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 fibroblasts) in a 96-well plate at a density of approximately 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Step 3: Exposure: Replace the culture medium with the prepared polymer extracts. Include negative controls (fresh medium) and positive controls (e.g., dilute sodium dodecyl sulfate).[9] Incubate for another 24-48 hours.
-
Step 4: MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Step 5: Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Step 6: Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Step 7: Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70-80% is often considered a cytotoxic effect.[9]
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another colorimetric method used to measure cytotoxicity by quantifying the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7]
-
Step 1 & 2: Follow the same material extraction and cell seeding procedures as the MTT assay.
-
Step 3: Exposure: Treat cells with polymer extracts and appropriate controls for 24-48 hours.
-
Step 4: Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
Step 5: LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Step 6: Quantification: Measure the absorbance of the resulting colored compound using a microplate reader.
-
Step 7: Analysis: Compare the LDH release from treated cells to that of positive controls (cells lysed to achieve maximum LDH release) and negative controls. Increased LDH in the supernatant indicates increased cell death.[7]
Data Presentation: Summarizing In Vitro Results
Quantitative data from these assays should be presented clearly to allow for straightforward interpretation.
| Polymer Extract Concentration (mg/mL) | Cell Viability (MTT Assay) % ± SD | LDH Release (% of Positive Control) ± SD |
| 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 |
| 0.1 | 98.2 ± 5.1 | 6.1 ± 1.5 |
| 0.5 | 95.6 ± 4.8 | 7.3 ± 1.8 |
| 1.0 | 92.3 ± 5.5 | 8.5 ± 2.0 |
Table 1: Representative data from in vitro cytotoxicity testing. Results showing cell viability well above 80% are indicative of good cytocompatibility.[9]
Part 2: In Vivo Biocompatibility Assessment
While in vitro tests provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism.[6] In vivo studies are therefore essential to evaluate the tissue response to the implanted material and its degradation over time.[5][11]
Core Principle: The Host Tissue Response
The primary goal of in vivo implantation is to assess the local tissue reaction at the implant site.[12] A biocompatible material should elicit only a minimal, non-adverse inflammatory response that resolves over time, leading to proper tissue integration or the formation of a thin, benign fibrous capsule.[13] These studies are guided by standards such as ISO 10993-6: "Tests for local effects after implantation."[4]
Sources
- 1. Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 5. Polymer Biocompatibility | IntechOpen [intechopen.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Using in vitro bioassays to guide the development of safer bio-based polymers for use in food packaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ring-Opening Polymerization (ROP) of 4,8-Dimethyl-1,5-dioxocane-2,6-dione
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Application Focus: Synthesis of Sequence-Controlled, Stereoregular Poly(3-hydroxybutyrate) (P3HB)
Executive Summary and Chemical Context
Polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate) (P3HB), are highly valued biodegradable and biocompatible polyesters. Historically, bacterial fermentation has been the primary source of P3HB, yielding perfectly isotactic (R)-polymers. However, biological step-growth mechanisms intrinsically suffer from slow kinetics, high dispersity (
The advent of the chemical ring-opening polymerization (ROP) of 4,8-dimethyl-1,5-dioxocane-2,6-dione —widely known in the literature as the eight-membered dimethyl diolide (8DLMe ) or the cyclic dimer of 3-hydroxybutyrate—has revolutionized PHA synthesis. By utilizing discrete metal-amido or alkoxide complexes, researchers can bypass biological limitations, achieving exceptionally fast reaction kinetics (<10 minutes to complete conversion), living chain-growth control (
Mechanistic Fundamentals: The Coordination-Insertion Pathway
The ring-opening polymerization of 8DLMe relies on a classic coordination-insertion mechanism [3]. Unlike step-growth esterification, this chain-growth methodology provides self-validating kinetic stability.
Step-by-Step Causality
-
Monomer Coordination: The bulky, highly Lewis acidic metal center (typically Yttrium (
) or Lanthanum ( ) supported by salcy or diamino-bisphenolate ligands) coordinates with the carbonyl oxygen of 8DLMe[4]. This coordination increases the electrophilicity of the monomer's acyl carbon. -
Migratory Insertion: An alkoxide group—originating either from an exogenous initiator (e.g.,
, ) or the growing polymer chain—undergoes nucleophilic attack on the activated acyl carbon. -
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the acyl-oxygen bond. Due to the 8-membered macrocyclic nature of 8DLMe, one single monomer insertion event sequentially enchains two stereocenters into the polymer backbone[3].
-
Propagation & Stereocontrol: The chiral or achiral ligand framework on the metal catalyst acts as a steric gatekeeper. For instance, bulky trityl groups at the ortho-phenoxy positions of yttrium-salcy complexes force the incoming rac-8DLMe to insert in a highly stereoselective orientation, resulting in stereoperfect isotactic P3HB (
).
Coordination-insertion cycle for the ROP of 8DLMe catalyzed by Y/La complexes.
Stereomicrostructural Engineering
A critical advantage of the 8DLMe monomer is the existence of different diastereomers: rac-8DLMe and meso-8DLMe. The causal relationship between the monomer structure, the catalyst site-control, and the final bulk material properties is foundational for materials engineering:
-
Biomimetic Isotactic P3HB (it-P3HB): ROP of rac-8DLMe using a
-symmetric chiral salen-yttrium catalyst yields perfectly isotactic P3HB. This polymer mimics natural bacterial PHB, forming a stiff, highly crystalline plastic with a melting point ( ) near . -
Syndio-Rich P3HB (sr-P3HB): Synthesized from meso-8DLMe using an achiral Lanthanum catalyst (
). Because two opposite stereocenters are inherently linked during each single monomer addition step, it is mechanistically impossible to form (isotactic) triads without side reactions[3]. The resulting sr-P3HB is a highly ductile, tough material (Elongation at break >400%) with excellent optical clarity and a lower processing window ( )[1].
Standardized Workflow & Experimental Protocol
This protocol details the synthesis of high molecular weight P3HB via the living ROP of 8DLMe. The workflow is designed as a self-validating system : downstream analytical data acts as a direct validation mechanism for upstream experimental execution.
Protocol: Living ROP of 8DLMe
Reagents & Preparation:
-
Monomer: 4,8-dimethyl-1,5-dioxocane-2,6-dione (8DLMe, rigorously sublimed and dried).
-
Solvent: Dichloromethane (
), purified over activated alumina columns and stored over 3Å molecular sieves to guarantee anhydrous conditions. Causality: Trace water acts as a competing nucleophilic initiator, leading to broad dispersity and unpredictable molecular weights. -
Catalyst/Initiator:
or complex paired with an alcohol initiator (e.g., ).
Step-by-Step Execution:
-
Glovebox Setup: Transfer all operations to an inert
or Argon glovebox ( < 1 ppm, < 1 ppm). -
Monomer Solution Formulation: In a 7.0 mL glass reactor, dissolve a precise amount of 8DLMe (e.g., 100 mg, 0.58 mmol) in
to achieve a highly concentrated monomer solution (e.g., 1.5 M)[3]. Causality: High concentration drives rapid thermodynamic conversion and suppresses intramolecular back-biting (transesterification). -
Catalyst Pre-Activation: In a separate, smaller vial, combine the metal precatalyst and the alcohol initiator in
. Stir for 10 minutes at ambient temperature ( ). Causality: Pre-forming the active metal-alkoxide species guarantees that all polymer chains will begin propagating at precisely the same moment, ensuring low dispersity ( )[5]. -
Initiation via Rapid Addition: Rapidly inject the pre-activated catalyst solution into the monomer solution under vigorous stirring.
-
Quenching: After the predetermined reaction time (typically 10–22 minutes for >89% conversion), rapidly inject an excess of acidic methanol (
HCl in MeOH) to terminate the reaction[3]. Causality: Acid protonates the propagating metal-alkoxide chain end, instantly halting propagation and securing the molecular weight[6]. -
Purification: Precipitate the crude mixture into cold methanol, centrifuge, and dry under dynamic vacuum to a constant weight.
Experimental timeline for self-validating living ring-opening polymerization.
Self-Validation and Data Summarization
A robust synthetic protocol must provide internal validation matrices. By comparing final polymer characteristics against predicted kinetic models, researchers can verify the integrity of the experiment.
Analytical Checkpoints:
-
Livingness Validation: Size Exclusion Chromatography (SEC/GPC) must demonstrate a narrow dispersity (
). If , the pre-activation step failed, or trace water introduced competing initiation pathways[7]. -
Stereochemical Integrity:
NMR spectroscopy of the carbonyl and methylene regions validates the stereomechanism. If polymerizing meso-8DLMe, the absolute absence of triads in the spectrum definitively proves that epimerization did not occur during synthesis, confirming a pristine coordination-insertion event[3].
Table 1. Comparative Summary of 8DLMe ROP Outcomes
| Monomer Substrate | Metal Catalyst | Initiator | Conv. (%) / Time | Dispersity ( | Stereoregularity | Thermal Prop. ( | |
| rac-8DLMe | Salcy- | >99% / <10 min | 154.0 | 1.01 | it-P3HB ( | ||
| rac-8DLMe | Achiral- | >90% / 15 min | 110.0 | 1.10 | atactic-P3HB | Amorphous | |
| meso-8DLMe | Achiral- | 89% / 22 min | 171.0 | 1.07 | sr-P3HB ( |
Data aggregated and standardized from representative references highlighting the divergent material profiles extracted from stereospecific monomers[2],[3],.
References
1.[2] Effect of Chain Stereoconfiguration on Poly(3-hydroxybutyrate) Crystallization Kinetics | Biomacromolecules. ACS Publications. URL:[Link] 2.[8] Regulating Stereomicrostructure, Circularity and Functionality of Synthetic PHAs. The Royal Society of Chemistry. URL:[Link] 3.[1] Installing Controlled Stereo-defects Yields Semicrystalline and Biodegradable Poly(3-hydroxybutyrate) with High Toughness and Optical Clarity. OSTI.GOV. URL: [Link] 4.[3] Installing Controlled Stereo-Defects Yields Semicrystalline and Biodegradable Poly(3-Hydroxybutyrate) with High Toughness and Optical Clarity. ACS Publications. URL:[Link] 5.[5] Tailoring the Nucleation and Crystallization Rate of Polyhydroxybutyrate by Copolymerization. PMC / NIH.gov. URL:[Link] 6. Synergistic engineering of poly(3-hydroxybutyrate) architecture and stereomicrostructure achieves enhanced material properties. Polymer Chemistry, RSC Publishing. URL:[Link] 7.[7] Chemosynthetic P4HB: A Ten-Year Journey from a "Non-Polymerizable" Monomer to a High-Performance Biomaterial. Accounts of Materials Research, ACS Publications. URL:[Link] 8.[4] Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts. RSC Publishing. URL:[Link] 9.[6] 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. URL:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by m ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00330F [pubs.rsc.org]
- 5. Tailoring the Nucleation and Crystallization Rate of Polyhydroxybutyrate by Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Precision Organocatalytic Ring-Opening Polymerization of 4,8-Dimethyl-1,5-Dioxocane-2,6-Dione (rac-8DL)
Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Drug Delivery Professionals Objective: Establish a metal-free, self-validating synthetic pathway for highly isotactic Poly(3-hydroxybutyrate) (P3HB) via the ring-opening polymerization (ROP) of racemic cyclic diolides.
Strategic Rationale: The 8-Membered Macrolactone Advantage
Historically, the chemical synthesis of P3HB relied on the ring-opening polymerization of the 4-membered
The transition to 4,8-dimethyl-1,5-dioxocane-2,6-dione (commonly referred to as racemic 8-membered cyclic diolide, or rac-8DL ) fundamentally solves this challenge. Derived from bio-sourced succinate, rac-8DL undergoes exclusive acyl-oxygen cleavage during ROP due to its thermodynamically stable 8-membered macrocyclic architecture[2]. This predictable regioselectivity ensures that polymer chain growth precisely mirrors the stereochemical dictates of the chosen catalyst, yielding synthetic P3HB with thermal properties (e.g.,
For biomedical applications—such as drug-eluting resorbable scaffolds—the complete absence of heavy metal residues is critical. While advanced transition-metal complexes (like Y-salen) achieve remarkable stereosequencing and topological control[2][3], they pose clearance and toxicity hurdles in vivo. Organocatalysis circumvents these issues, delivering a completely metal-free biomaterial[1]. Furthermore, at the end of the polymer's lifecycle, the resulting P3HB can be chemically recycled back into enantiopure 3-hydroxybutyric acid using naturally occurring organocatalysts like taurine, closing the sustainability loop[4].
Organocatalytic Mechanisms & Stereocontrol
As a Senior Application Scientist, understanding the causal relationship between catalyst architecture and polymer microstructure is vital for tuning your material's degradation kinetics and mechanical toughness.
-
Chiral Phosphoric Acids (CPAs): Commercially available binaphthol (BINOL)-derived CPAs operate via a highly confined hydrogen-bonding network. The CPA acts bifunctionally: it electrophilically activates the carbonyl carbon of rac-8DL while simultaneously hydrogen-bonding to the nucleophilic alcohol initiator (or the propagating alkoxide chain end). This dual-activation creates a dynamic chiral pocket. The competition between kinetics and thermodynamics results in a hybrid mechanism of chain-end and enantiomorphic-site control, yielding a uniquely gradient isotactic multiblock P3HB.
-
Strong Organobases (Phosphazenes / TBD): While guanidines (e.g., TBD) and cyclic trimeric phosphazene bases (CTPB) boast exceptionally fast ROP kinetics due to extreme basicity, they lack the bulky chiral spatial confinement of CPAs. Consequently, base-catalyzed ROP typically proceeds via unconstrained chain-end control, yielding predominantly atactic or only moderately stereoregular P3HB[1].
-
Stereo-Defect Engineering: By intentionally utilizing non-stereoselective organocatalysts on specific diastereomers (like meso-8DL), controlled stereo-defects can be installed into the polymer backbone. This engineering drastically transforms brittle isotactic P3HB into a highly tough, optically clear, and semicrystalline material ideal for flexible packaging[5].
Quantitative Performance Dashboard
The table below consolidates the performance metrics of benchmarked catalytic systems for 8DL ring-opening polymerization, aiding in optimal catalyst selection based on desired material specifications.
| Catalyst System | Co-Initiator | Metallo- Toxicity | Conversion (%) | Dispersity (Đ) | Tacticity / Microstructure | |
| Y-Salen Complex (Reference)[2] | Benzyl Alcohol | High | >99 | 154 | 1.01 | Perfect Isotacticity ( |
| BINOL-CPA (Organocatalyst) | Benzyl Alcohol | Zero | ~90 | 15 – 30 | 1.10 | Gradient Isotactic Multiblock |
| TBD / DBU (Strong Base)[1] | Benzyl Alcohol | Zero | >95 | 10 – 25 | 1.15 | Atactic to Low Syndiotacticity |
| Achiral Precatalyst (meso-8DL)[5] | Benzyl Alcohol | Low | >90 | 40 – 60 | 1.05 | Syndio-rich (Toughened) |
Validated Workflow: CPA-Catalyzed ROP of rac-8DL
This self-validating protocol ensures reproducible living polymerization. The critical causal factor in this procedure is absolute moisture and protic-impurity exclusion . Trace water acts as a competitive chain-transfer agent, prematurely terminating the growing polymer chain and broadening the molecular weight distribution (Đ).
Phase 1: Reagent Metrology & Preparation
-
Monomer Purification: Sublime rac-8DL under high vacuum (10⁻³ mbar) at 60°C to strictly eliminate trace free 3-hydroxybutyric acid and adventitious water. Reasoning: Free acids will prematurely protonate the propagating alkoxide, arresting chain growth.
-
Catalyst Dehydration: Dry the BINOL-derived CPA organocatalyst and benzyl alcohol (BnOH) initiator over freshly activated 3Å molecular sieves for 48 hours prior to use.
Phase 2: Schlenk-Line Polymerization
-
Initiation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with rac-8DL (1.0 M in anhydrous dichloromethane).
-
Catalyst Loading: Add the BINOL-CPA catalyst and BnOH. Maintain a rigorous molar ratio depending on target
(e.g., [M]/[I]/[Cat] = 100:1:5). -
Propagation: Seal the flask, remove it from the glovebox, and stir at 25°C.
Phase 3: In-Process Analytical Validation (Self-Validating Checkpoint)
-
Conversion Monitoring: At
, extract a 0.05 mL aliquot using a micro-syringe under positive pressure. Dilute immediately in and perform a rapid crude -NMR scan. -
Validation: Calculate monomer conversion by integrating the methine proton of the rac-8DL ring (approx. 5.3 ppm) against the polymer backbone methine (approx. 5.2 ppm). Proceed to termination only when conversion exceeds 90%.
Phase 4: Termination & Isolation
-
Quenching: Quench the reaction by injecting an excess of benzoic acid in dichloromethane. Reasoning: The mild acid rapidly protonates the active chain-end alkoxide without inducing transesterification or backbone hydrolysis.
-
Precipitation: Precipitate the polymer by dripping the concentrated DCM solution into cold, vigorously stirred methanol. Collect the gradient isotactic P3HB via vacuum filtration and dry to a constant weight.
Visualizing the Reaction Pathway
The following diagram maps the mechanistic lifecycle of rac-8DL as it transitions from a stabilized, hydrogen-bonded intermediate to a full-length P3HB chain.
Mechanistic pathway for the organocatalytic ring-opening polymerization of rac-8DL.
References
-
[2] Tang, X., Chen, E.Y.-X. "Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide." Nature Communications (2018). URL:[Link]
-
[3] Parker, C.R., Zhang, Z., et al. "Stereoregular cyclic poly(3-hydroxybutyrate) enabled by catalyst-controlled tacticity and topology." Polymer Chemistry (2025). URL:[Link]
-
Liu, J., Wang, J., Li, M., Tao, Y. "Gradient isoselective ring-opening polymerization of racemic cyclic diolide driven by chiral phosphoric acid catalysis." Polymer Chemistry (2022). URL:[Link]
-
[1] Chen, et al. "Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers." Wiley-VCH (2022). URL:[Link]
-
[4] Gabirondo, E., Maiz-Iginitz, A., et al. "Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst." RSC Sustainability (2025). URL:[Link]
-
[5] Tang, X., et al. "Installing Controlled Stereo-Defects Yields Semicrystalline and Biodegradable Poly(3-Hydroxybutyrate) with High Toughness and Optical Clarity." ACS Publications (2023). URL:[Link]
-
"Synergistic engineering of poly(3-hydroxybutyrate) architecture and stereomicrostructure achieves enhanced material properties." Polymer Chemistry (2025). URL:[Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoregular cyclic poly(3-hydroxybutyrate) enabled by catalyst-controlled tacticity and topology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective chemical recycling of polyhydroxybutyrate into high-value hydroxy acid using the taurine organocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02196K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
GPC analysis of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) molecular weight
Application Note: Advanced GPC Analysis of Chemically Synthesized Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione)
Introduction and Chemical Context
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) is the precise microstructural equivalent of synthetic poly(3-hydroxybutyrate) (PHB). While biological fermentation yields strictly isotactic PHB, chemical synthesis via the ring-opening polymerization (ROP) of the macroscopic cyclic diester 4,8-dimethyl-1,5-dioxocane-2,6-dione allows for the rigorous control of comonomer sequences, tacticity (e.g., alternating isotactic microstructures), and absolute molecular weight[1].
For drug development professionals formulating biodegradable sustained-release matrices, knowing the exact molecular weight distribution (MWD)—number-average (
This application note details a self-validating Gel Permeation Chromatography (GPC/SEC) methodology specifically designed to overcome the hydrodynamic stiffness and intense crystallinity of synthetic poly(4,8-dimethyl-1,5-dioxocane-2,6-dione).
Mechanistic Foundations: Why Conventional GPC Fails
The Pitfall of Comparative Calibration: Conventional GPC separates molecules based on their hydrodynamic volume in solution, utilizing a single Refractive Index (RI) detector. The system is traditionally calibrated using monodisperse Polystyrene (PS) or Polymethyl methacrylate (PMMA) standards. However, poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) is a semi-rigid, highly crystalline aliphatic polyester. In a solvent like chloroform, its chains adopt a different conformation than the flexible coils of polystyrene[2].
Relying purely on PS calibration without mathematical correction drastically underestimates the
The Solution: Universal Calibration & Triple Detection:
To establish absolute molecular weights, we must employ the Mark-Houwink-Sakurada relationship :
Experimental Workflow
Below is the logical architecture of the triple-detection GPC setup. The detector arrangement is highly intentional: Light Scattering (LS) is placed first due to its small cell volume and to prevent the destruction of transient aggregates, followed by the Viscometer, and finally the pressure-sensitive RI detector.
Figure 1: Triple-detection GPC workflow for poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) analysis.
Self-Validating Protocol
As a self-validating system, this protocol integrates internal checkpoints to confirm thermodynamic dissolution and mechanical stability.
Step 1: Reagent and Standard Preparation
-
Prepare a 12-point calibration curve using narrow-dispersity Polystyrene (PS) standards ranging from 2,520 Da to 2,561 kDa[4].
-
Dissolve PS standards in HPLC-grade Chloroform (CHCl3) at room temperature for 1 hour.
Step 2: Thermodynamic Solvation (Crucial Checkpoint)
Causality Insight: Novice analysts often attempt to dissolve synthetic PHB at room temperature. While low-mass oligomers readily enter solution, the high-molecular-weight stereoregular fractions form invisible micro-gels. Upon injection, these micro-gels are either filtered out by the guard column (falsely skewing the MWD lower) or elute as a spurious high-mass artifact.
-
Weigh 1.0 mg of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) per 1.0 mL of CHCl3 in a sealed borosilicate vial.
-
Heat the solution to 60°C for exactly 2 hours to thermodynamically disrupt the crystalline domains[4].
-
Cool the solution gradually to 25°C.
-
Self-Validation step: Spike the solution with 1.5 mg/mL of Butylated hydroxytoluene (BHT)[4]. BHT acts as a flow marker. If the retention time of the BHT peak drifts across runs, your pump's check-valves are failing, rendering the standard calibration invalid.
-
Filter the cooled solution through a chemically compatible 0.45 µm PTFE syringe filter into an autosampler vial.
Step 3: Chromatographic Separation
-
Mobile Phase: HPLC-grade Chloroform.
-
Column: Use a poly(styrene-co-divinylbenzene) (SDV) linear column array (e.g., 300 x 8 mm ID). Linear columns prevent the shear-degradation of high-MW polymer chains commonly observed when polymers traverse the frits of mixed-bed column configurations[4].
-
Flow Rate: 1.0 mL/min (isocratic).
-
Oven Temperature: Thermostat the columns and detector cells strictly at 30°C to prevent thermal baseline drift in the RI detector.
Quantitative Data Parameters
For laboratories relying on Universal Calibration (Viscometer + RI) without an absolute Light Scattering detector, the specific Mark-Houwink constants must be applied to convert PS hydrodynamic volumes to poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) equivalents.
Table 1: Mark-Houwink-Sakurada Parameters in Chloroform (
| Polymer System | K ( | Application Context | |
| Polystyrene (PS) | 7.16 | 0.76 | Primary calibrant mapping |
| Polymethyl methacrylate (PMMA) | 4.80 | 0.80 | Alternative secondary standard[4] |
| Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) | 7.70 | 0.82 | Universal calibration target[4] |
(Note: The elevated
Troubleshooting & Causality
-
Symptom: Bimodal peaks or excessive "tailing" in the high-molecular-weight region.
-
Causality: The polymer chains are aggregating in the mobile phase. This occurs if the column oven temperature fluctuates or drops below 30°C, causing stereoregular segments of the 4,8-dimethyl-1,5-dioxocane-2,6-dione polymer to hydrogen-bond or crystallize within the SDV matrix.
-
Correction: Ensure strict column oven thermal equilibrium and re-verify the 60°C pre-solvation step.
-
-
Symptom: Shifting RI Baseline over the sequence.
-
Causality: Chloroform is highly volatile and prone to outgassing. If the degasser efficiency drops, microscopic bubbles will form in the RI flow cell.
-
Correction: Purge the RI reference cell with fresh mobile phase for 30 minutes before sequence initiation and ensure the vacuum degasser is operating below 50 torr.
-
References
-
Tang, X. et al. "Alternating Isotactic Polyhydroxyalkanoates via Site- and Stereoselective Polymerization of Unsymmetrical Diolides." Journal of the American Chemical Society. 1
-
Mahato, A., Brookes, A. "Accurate molecular weight analysis of polyhydroxybutyrate (PHB) a bio-derived polyester, by triple detection GPC/SEC." Agilent Technologies Application Note. 2
-
Lüttgert, N. et al. "Analysis of Poly [(R)-3-hydroxybutyric acid] in chloroform using GPC and universal calibration." KNAUER Wissenschaftliche Geräte GmbH Application Note. 4
-
Matos, M. et al. "Zero-waste extraction of polyhydroxy(butyrate-co-valerate) (PHBV) from mixed cultures using natural deep eutectic solvents." RUN (Universidade Nova de Lisboa). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4,8-dimethyl-1,5-dioxocane-2,6-dione Monomer
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed purification protocols specifically for 4,8-dimethyl-1,5-dioxocane-2,6-dione are not extensively documented in publicly available literature. However, this monomer is a cyclic ester (a lactone), and its purification can be effectively guided by the well-established principles and methods used for analogous compounds, such as lactide (3,6-dimethyl-1,4-dioxane-2,5-dione). The troubleshooting and purification strategies outlined below are based on these established methods and are expected to be highly applicable.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4,8-dimethyl-1,5-dioxocane-2,6-dione, providing potential causes and actionable solutions.
Question 1: After purification, my monomer still shows low purity by NMR analysis. What are the likely impurities and how can I remove them?
Answer: Low purity after an initial purification attempt often points to the presence of residual starting materials, byproducts, or water. Common impurities for this type of monomer include:
-
Residual Water: Water can act as an initiator in ring-opening polymerization (ROP), leading to poor control over molecular weight and broader polydispersity.[1] It can also contribute to the hydrolysis of the monomer.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents for recrystallization.
-
Consider a final purification step of sublimation under high vacuum, which is highly effective at removing water.
-
-
-
Starting Hydroxy Acid/Oligomers: Incomplete cyclization during synthesis can leave linear hydroxy acid precursors or short-chain oligomers in the crude product.
-
Troubleshooting:
-
Recrystallization is often effective at separating the crystalline monomer from amorphous oligomers.
-
If oligomers persist, a second recrystallization using a different solvent system may be necessary.
-
-
-
Residual Catalyst: If a catalyst was used in the synthesis, trace amounts may remain.
-
Troubleshooting:
-
Washing the crude product with a dilute acidic solution (e.g., 1% HCl) followed by water can help remove basic catalysts. Ensure the monomer is not acid-sensitive.
-
Subsequent recrystallization is necessary to remove any introduced water and other impurities.
-
-
Question 2: My recrystallization resulted in a very low yield. How can I improve the recovery of my purified monomer?
Answer: Low yield during recrystallization can be attributed to several factors:
-
Choice of Solvent: The ideal solvent should dissolve the monomer completely at an elevated temperature but poorly at low temperatures.[2]
-
Troubleshooting:
-
If the monomer is too soluble in the cold solvent, you will lose a significant amount in the mother liquor. Consider a less polar solvent or a two-solvent system.
-
A common two-solvent system involves dissolving the monomer in a "good" solvent and then adding a "poor" solvent until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.
-
-
-
Volume of Solvent: Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved upon cooling.
-
Troubleshooting:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Troubleshooting:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Question 3: I am concerned about the thermal stability of my monomer during purification. What are the best practices to avoid degradation?
Answer: 4,8-dimethyl-1,5-dioxocane-2,6-dione, like other lactones, can be susceptible to thermal degradation, especially in the presence of impurities.
-
Troubleshooting:
-
Recrystallization: Use a solvent with a boiling point that is well below the melting or decomposition temperature of the monomer.
-
Sublimation: This technique is performed under high vacuum, which allows the monomer to transition to the gas phase at a much lower temperature than its boiling point at atmospheric pressure, minimizing thermal stress.[3]
-
General Practice: Avoid prolonged heating. Once the monomer is dissolved for recrystallization, proceed to the next step without unnecessary delay.
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for 4,8-dimethyl-1,5-dioxocane-2,6-dione: recrystallization or sublimation?
A1: The choice depends on the nature of the impurities and the desired final purity.
-
Recrystallization is excellent for removing less soluble or more soluble impurities and is generally a good first-line approach for bulk purification.
-
Sublimation is a highly effective method for removing non-volatile impurities and residual solvent, often yielding very high-purity monomer suitable for sensitive polymerization reactions. It is particularly useful as a final purification step.
Q2: How should I store the purified 4,8-dimethyl-1,5-dioxocane-2,6-dione monomer?
A2: The purified monomer is susceptible to hydrolysis from atmospheric moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator or a freezer to minimize degradation.
Q3: How can I assess the purity of my monomer after purification?
A3: Several analytical techniques can be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
Q4: Can I use the monomer directly after synthesis without purification?
A4: It is highly discouraged. Impurities from the synthesis, such as water, residual catalysts, and oligomers, can significantly impact the outcome of subsequent reactions, particularly ring-opening polymerization, leading to poor control over polymer properties.[1]
Summary of Purification Methods
| Method | Recommended Solvents/Conditions | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Single Solvent: Ethyl acetate, Toluene, 2-Butanone.[2] Two-Solvent System: Dioxane/Water, Acetone/Hexane. | Effective for removing a wide range of impurities; scalable for larger quantities. | Can result in yield loss; may not remove all volatile impurities. | >99% |
| Sublimation | Conditions: High vacuum (<0.1 mmHg), Temperature below melting point. | Excellent for removing non-volatile impurities and residual solvent; yields very high purity monomer. | Less scalable for large quantities; requires specialized equipment. | >99.9% |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: In a fume hood, place the crude 4,8-dimethyl-1,5-dioxocane-2,6-dione in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Sublimation
-
Setup: Place the crude or recrystallized monomer in a sublimation apparatus.
-
Vacuum: Apply a high vacuum to the system (e.g., <0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the monomer using an oil bath or heating mantle. The temperature should be high enough to induce sublimation but below the melting point of the monomer.
-
Collection: The purified monomer will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air. Scrape the pure crystals from the collection surface.
Visualizations
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from a general organic chemistry lab manual resource.
- Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymeriz
- Troubleshooting step growth polymerization. (2021, November 17). Reddit. r/Chempros.
- Methods for Purification of Commonly Used Solvents. (2018, August 29). Alfa Chemistry.
- 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. (n.d.). Organic Syntheses.
-
rel-(4S,8R)-4,8-Dimethyl-1,5-dioxocane-2,6-dione. (n.d.). PubChem. Retrieved from [Link]
- Method for the preparation of a printed article by dye-sublimation. (2019).
- Ring-Opening polymerization. (n.d.).
- Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). ChemicalBook.
- An efficient synthesis of 1,3-dioxane-4,6-diones. (2017). Heterocycles, 94(6), 1115.
- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%. (n.d.). Sigma-Aldrich.
- An efficient synthesis of 1,3-dioxane-4,6-diones. (n.d.). Heterocyclic Letters.
- Purine and Related Compound Purification Str
- Ring Opening Polymerization (ROP). (2024, February 5). YouTube.
-
2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b]D[2][4]ITHIINYLIDENE (BEDT-TTF). (n.d.). Organic Syntheses.
- Troubleshooting purification of 1,5-Diazecane-6,10-dione by chrom
- Cyclododecane shaping, sublimation rate and residue analysis for the extraction of painting micro-samples from resin cross-sections. (2022, November 16). PMC.
- Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. (n.d.). Diva-Portal.org.
- 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98% 100 g. (n.d.). Thermo Scientific Chemicals.
- Two-Solvent Recrystallization. (2026, February 9). Reddit. r/chemhelp.
- Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (n.d.).
- Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.).
- Process for the preparation of 1,3-dioxane-4,6-dione derivates. (n.d.).
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO:2033-24-1). (n.d.). Scimplify.
- Dimethyl dioxane. (2019, September 4). Sciencemadness Wiki.
- 3,6-Dimethyl-1,4-dioxane-2,5-dione. (n.d.). Sigma-Aldrich.
Sources
Advanced Polymerization Diagnostics: 4,8-dimethyl-1,5-dioxocane-2,6-dione (8DLMe) Support Center
Welcome to the technical support center for the ring-opening polymerization (ROP) of 4,8-dimethyl-1,5-dioxocane-2,6-dione (commonly known as the 8-membered cyclic diolide, rac-8DLMe). As a Senior Application Scientist, I designed this self-validating framework to help researchers troubleshoot side reactions—specifically transesterification, base-promoted elimination, and epimerization. When strictly controlled, ROP of this bio-sourced diolide yields highly crystalline, perfectly isotactic synthetic poly(3-hydroxybutyrate) (P3HB)[1].
Visual Diagnostic Workflow
If your target macro-structures are failing, begin by mapping the observable polymer properties to their root chemical pathways.
Figure 1. Diagnostic workflow for side reactions in 8DLMe ROP.
Diagnostic FAQ & Troubleshooting Guide
Q1: Why is the dispersity (Đ) of my synthetic P3HB consistently exceeding 1.2, and how do I prevent it? Causality & Experience: Broad dispersities typically indicate that your polymerization is no longer "living." Once monomer concentration drops at high conversions (>95%), the highly active propagating metal-alkoxide chain ends search for alternative electrophiles. They begin attacking the ester linkages within the formed P3HB backbone (inter/intramolecular transesterification or "backbiting")[1]. Resolution: You must kinetically trap the polymer. Transesterification is a secondary thermodynamic reaction. By reducing the overall polymerization time (sometimes to as low as 30 seconds for highly active yttrium catalysts) and quenching the reaction precisely before the monomer is completely depleted, transesterification is effectively shut down[2].
Q2: I am observing unsaturation (crotonate end-groups) via ¹H-NMR. What causes this chain scission? Causality & Experience: This represents a base-promoted elimination reaction. During standard coordination-insertion, excessive basicity at the active site can accidentally abstract an acidic α-proton from either the monomer or the polymer chain. This triggers an alkyl cleavage (elimination), yielding a dead crotonate chain end and a catalytically inactive metal-carboxylate[3]. Resolution: Introduce neutral donor ligands. The addition of neutral achiral donors like triphenylphosphine oxide (TPPO) alters the steric and electronic environment of lanthanum/yttrium catalysts. This blocks the specific basic sites responsible for unwanted deprotonation, allowing the desired acyl cleavage pathway to proceed uninterrupted[3].
Q3: My molecular weight is adequate, but the melting temperature (Tm) is low (<160 °C). What happened to the stereosequence? Causality & Experience: A lowered Tm in P3HB directly correlates to microstructural defects (isotacticity[mm] < 99%). If your catalyst lacks sufficient C2-symmetry, or if the reaction temperature exceeds 25 °C, the transition state allowing stereoselective distinction of the rac-8DLMe enantiomers degrades[1]. Resolution: Switch to a rigid, C2-symmetric racemic metal complex (e.g., a stereoselective racemic yttrium-salan catalyst). Under ambient conditions, the intrinsic strain of the 8-membered ring combined with a rigid ligand framework forces perfect enantiomorphic site control[2].
Mechanism of Elimination vs. Coordination-Insertion
Figure 2. Coordination-insertion vs. base-promoted elimination.
Quantitative Analysis of Catalyst vs. Side Reactions
Comparing different catalytic approaches illuminates the trade-offs between activity, control, and side reactions in diolide ROP.
| Catalyst System | Polymerization Time | Dispersity (Đ) | Isotacticity ([mm]) | Major Side Reaction Observed | Mechanistic Mitigation Strategy |
| Standard Zinc Alkoxide | 24 hours | 1.35 | 0.85 | Heavy Transesterification | None (High reaction times lead to backbiting). |
| Yttrium-Salan (Unquenched) | 4 hours | 1.20 | 0.96 | Intramolecular Backbiting | C2-symmetry provides initial stereocontrol, lost via transfer. |
| La-Aminobisphenolate + TPPO | 1 hour | 1.05 | > 0.99 | None Detected | TPPO neutral donors block basic sites, halting elimination[3]. |
| Racemic Y-Catalyst (Quenched) | 30 seconds | 1.01 | > 0.99 | None Detected | Strict kinetic trapping bypasses secondary thermodynamics[1]. |
Self-Validating Protocol: Living ROP of 8DLMe
Trust is earned through reproducibility. The following methodology is an internally controlled system. By measuring kinetic aliquots, researchers can mathematically validate that side-reactions remain suppressed throughout the workflow.
Step-by-Step Methodology:
-
Monomer Purification: To prevent nucleophilic epimerization by trace water, dry the rac-4,8-dimethyl-1,5-dioxocane-2,6-dione over CaH₂ and purify via high-vacuum sublimation (10⁻⁴ Torr, 50 °C).
-
Catalyst Initiation Complex: In a rigid inert-atmosphere glovebox (O₂, H₂O < 0.1 ppm), dissolve the stereoselective racemic yttrium catalyst and your chosen alcohol initiator (e.g., benzyl alcohol) in anhydrous dichloromethane (DCM) at a 1:1 molar ratio.
-
Electronic Tuning (Optional but Recommended): If standard trials exhibit a 6.9 ppm multiplet via ¹H-NMR (indicative of crotonate formation), add 1.5 molar equivalents of triphenylphosphine oxide (TPPO) to the catalyst solution prior to monomer addition. This non-coordinating donor ligand restricts elimination pathways[3].
-
Execution and Kinetic Trapping: Rapidly inject the catalyst stock into the monomer solution at 25 °C.
-
Self-Validating Sampling: Do not wait for an arbitrary time frame. Extract 50 μL reaction aliquots at exactly 15s, 30s, and 45s. Quench each immediately into vials containing 5% HCl in methanol.
-
Data Validation Step:
-
Transesterification Check: Analyze the aliquots via Size Exclusion Chromatography (SEC). Plot experimental Number-Average Molecular Weight (
) against monomer conversion. If the plot is perfectly linear (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and , you have validated the total suppression of transesterification,[2]. -
Elimination Check: Assess the 45s quenched sample via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The uniform presence of initiator-ester peak spacing (m/z = 172.07 mass repeat units) with strictly zero defect populations mathematically validates the elimination block[2].
-
References
-
Title: Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide. Source: Nature Communications URL: [Link]1]
-
Title: The role of neutral donor ligands in the isoselective ring-opening polymerization of rac-β-butyrolactone. Source: Chemical Science (RSC Publishing) URL: [Link]3]
-
Title: Synthesis of crystalline polymers from cyclic diolides. Source: US Patent Application Publication (US20190211144A1) URL: 2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10954335B2 - Synthesis of crystalline polymers from cyclic diolides - Google Patents [patents.google.com]
- 3. The role of neutral donor ligands in the isoselective ring-opening polymerization of rac-β-butyrolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Degradation Profiles of Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) and Poly(D,L-lactic acid)
A Guide for Researchers in Drug Development and Materials Science
Introduction: The Critical Role of Degradation in Polymer-Based Drug Delivery
The efficacy of advanced drug delivery systems and implantable medical devices often hinges on the predictable degradation of their polymeric components. Aliphatic polyesters have become cornerstone materials in this field due to their biocompatibility and tunable resorption profiles, which allow for controlled release of therapeutic agents and eventual clearance from the body.[1] Among these, Poly(D,L-lactic acid) (PDLLA) is a well-characterized and widely utilized amorphous polymer.[2][3] This guide provides a comparative analysis of the degradation characteristics of PDLLA against a less-documented but structurally relevant polyester, poly(4,8-dimethyl-1,5-dioxocane-2,6-dione).
Pillar 1: Unraveling the Degradation Mechanisms
The degradation of aliphatic polyesters in an aqueous environment is primarily driven by the hydrolytic cleavage of their ester bonds. However, the specific rate and pattern of degradation are dictated by a combination of polymer chemistry, morphology, and environmental factors.
Poly(D,L-lactic acid) (PDLLA): A Case Study in Bulk Erosion
PDLLA is an amorphous polymer synthesized from an equal ratio of D- and L-lactic acid stereoisomers.[3] Its lack of crystallinity is a key determinant of its degradation behavior, as it allows for relatively uniform water penetration throughout the polymer matrix.[3][5]
The degradation process proceeds as follows:
-
Water Uptake: Water molecules diffuse into the bulk of the polymer.
-
Hydrolysis: The ester linkages within the polymer backbone are cleaved by water, a process that occurs throughout the material.[6]
-
Autocatalysis: This hydrolysis generates lactic acid monomers and oligomers. The carboxylic acid end groups of these degradation by-products catalyze further ester bond cleavage, leading to an acceleration of degradation from within the polymer matrix.[5][7] This "autocatalytic" effect is a hallmark of PDLLA degradation.
-
Erosion: As the polymer chains are cleaved and molecular weight decreases, the resulting shorter, water-soluble fragments begin to diffuse out of the matrix, leading to mass loss.[4] Because water penetration is faster than the rate of hydrolysis, degradation occurs throughout the material, a process defined as bulk erosion .[5][8]
While enzymatic activity from lipases or proteases can contribute to the surface erosion of polylactic acid (PLA) polymers, the dominant mechanism for PDLLA degradation in vivo is non-enzymatic hydrolysis.[9][10][11]
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione): An Inferred Mechanism
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) is synthesized from the ring-opening polymerization of its corresponding monomer, a ten-membered cyclic ester.[12][13] As an aliphatic polyester, its degradation is expected to proceed via the same fundamental mechanism as PDLLA: hydrolytic scission of its ester bonds.[1][4]
However, its specific chemical structure introduces variables that would likely modulate its degradation rate relative to PDLLA:
-
Hydrophobicity: The presence of two methyl groups on the polymer backbone would increase its hydrophobicity compared to PDLLA. This could potentially slow the initial rate of water uptake, a crucial first step in hydrolysis.
-
Steric Hindrance: These same methyl groups may sterically hinder the approach of water molecules to the adjacent ester bonds, potentially slowing the rate of hydrolysis. This steric effect could also influence its susceptibility to enzymatic attack.
-
Degradation Products: The degradation of this polymer would yield 3-hydroxybutyric acid derivatives. The acidity and solubility of these by-products would determine if an autocatalytic effect, similar to that seen in PDLLA, occurs.
Without experimental data, it is presumed that poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) will also undergo bulk erosion, as is typical for many aliphatic polyesters.[5]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. polylactide.com [polylactide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic degradation of polylactic acid (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. rel-(4S,8R)-4,8-Dimethyl-1,5-dioxocane-2,6-dione | C8H12O4 | CID 15186487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Thermal Stability Guide: Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) vs. PLGA
As biopolymer applications expand across tissue engineering, drug delivery, and sustainable packaging, selecting the correct scaffold material based on its thermal processing capabilities is critical. This guide objectively compares the thermal stability of synthetic poly(3-hydroxybutyrate) (PHB) —synthesized via the ring-opening polymerization (ROP) of the cyclic dimer 4,8-dimethyl-1,5-dioxocane-2,6-dione [1]—against the industry standard, poly(lactic-co-glycolic acid) (PLGA) [2].
Drawing upon field-proven empirical data and standard thermogravimetric principles, this analysis unpacks the mechanistic causality behind their thermal profiles, supporting researchers in optimizing their melt-extrusion and biomanufacturing workflows.
Chemical Ontology & Mechanistic Causality
While both polymers are aliphatic polyesters, their fundamental resistance to thermal degradation differs drastically due to their backbone architectures.
Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) [Synthetic PHB]:
Synthesizing PHB via ROP of the eight-membered macrolactone 4,8-dimethyl-1,5-dioxocane-2,6-dione allows for precise stereocontrol (yielding highly isotactic or syndiotactic variants)[1]. However, the intrinsic thermal stability of the resulting PHB backbone remains uniquely challenged. At temperatures above 220°C, the presence of a reactive hydrogen atom positioned beta (
PLGA:
By contrast, PLGA (a random copolymer of lactic and glycolic acids) lacks this exact highly susceptible
Mechanistic pathway of synthetic PHB thermal degradation via cis-elimination.
Quantitative Thermal Data Comparison
The stark contrast between these two polymers fundamentally defines how they must be handled during advanced additive manufacturing (like Fused Deposition Modeling) or thermal sterilization. Because the melting temperature (
Table 1: Empirical Thermal Transitions & Degradation Parameters
| Thermal Parameter | Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) [PHB] | PLGA (50:50) |
| Glass Transition ( | ~ 2.5 °C to 5.0 °C[2] | ~ 45.0 °C to 55.0 °C[2] |
| Melting Point ( | ~ 164.0 °C to 175.0 °C[2] | Amorphous (None)[2] |
| Degradation Onset ( | ~ 225.0 °C[3] | ~ 270.0 °C[2] |
| Max Degradation Rate ( | ~ 240.0 °C to 255.0 °C[2][4] | ~ 310.0 °C[2] |
| Melt Processing Window | Extremely Narrow (~ 20–30 °C) | Vast (> 150 °C above |
| Degradation Pathway | One-step cis-elimination[3] | Ester pyrolysis & backbiting |
Note: Blending PLGA into a PHB matrix has been proven to elevate overall composite thermal stability while improving scaffold wettability and pore size[2].
Validated Experimental Methodologies
To empirically verify the differences in thermal capabilities between synthesized PHB batches and PLGA, researchers must utilize rigorously controlled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below is a self-validating, causally driven protocol.
Thermogravimetric Analysis (TGA) Protocol
Purpose: To quantify absolute thermal stability, degradation onset, and maximum decomposition rate (
-
Step 1: Sample Preparation: Weigh precisely 5.0–10.0 mg of polymer and load it into a standard aluminum or platinum crucible.
-
Causality: Controlling sample mass ensures uniform thermal conduction; too large a mass causes thermal gradients that artificially skew
values higher.
-
-
Step 2: Environmental Purge: Purge the furnace with high-purity Nitrogen (
) at 50 mL/min for 10 minutes prior to the run[4].-
Causality: An inert environment isolates thermal degradation (pyrolysis) from thermo-oxidative degradation, allowing for pure kinetic analysis.
-
-
Step 3: Moisture Baseline (Self-Validation Checkpoint): Ramp the temperature to 100°C and hold isothermally for 5 minutes.
-
Validation logic: If mass loss >1% occurs here, the sample is contaminated with residual solvents or bound moisture, which will act as a plasticizer and artificially depress degradation temperatures. Do not proceed with data analysis if this fails.
-
-
Step 4: Primary Heating Ramp: Heat from 100°C to 500°C at a rate of 10 °C/min[4]. Extract the
(1% mass loss) and use the first derivative (DTG) to pinpoint [4].
Differential Scanning Calorimetry (DSC) Protocol
Purpose: To identify phase transitions (
-
Step 1: First Heating Scan: Heat the sample from -20°C to 200°C at 10 °C/min under an
purge.-
Causality: The first scan is explicitly used to erase the polymer’s specific "thermal history" (stresses and irregular crystallites formed during initial precipitation or storage)[2].
-
-
Step 2: Controlled Cooling: Cool rapidly from 200°C down to -20°C at 20 °C/min.
-
Step 3: Second Heating Scan (Data Extraction): Heat again to 200°C at 10 °C/min. Extract the
from the inflection point and the from the endothermic peak[2]. -
Step 4: Self-Validation Checkpoint: Overlay the baseline of the second heating scan with the first. A severe drift in baseline or an unexpected loss of the
peak indicates that the polymer chain was partially degraded during the first excursion to 200°C (highly possible for PHB).
Standardized workflow for concurrent DSC and TGA thermal analysis.
Processing Implications for Formulators
For scientists formulating biomedical devices, understanding these distinct thermal limits is non-negotiable. The cyclic diolide-derived PHB demonstrates exceptional biocompatibility and desirable crystallinity, but its one-step thermal degradation at ~240°C heavily restricts extrusion parameters[2][3]. During melt-spinning or 3D printing of pure PHB, localized shear heating within the nozzle can easily push the polymer past 220°C, causing catastrophic loss of mechanical integrity.
Recommended Solution: In environments where higher processing temperatures are unavoidable, formulating blends of PHB and PLGA not only widens the overall processing window by incorporating the highly thermally stable PLGA matrix (
References
1.[2] Additive Manufacturing of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)/Poly(D,L-lactide-co-glycolide) Biphasic Scaffolds for Bone Tissue Regeneration. PMC (nih.gov).[Link] 2.[1] WO2018226732A1 - Multibiotic agents and methods of using the same. Google Patents. 3.[3] Assessment of the Mechanical and Thermal Properties of Injection-Molded Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)/Hydroxyapatite Nanoparticles Parts for Use in Bone Tissue Engineering. MDPI.[Link] 4.[4] Self-Reinforced Biocomposites Made from Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): An Innovative Approach to Sustainable Packaging Production through Melt Processing. ACS Omega.[Link]
Sources
- 1. WO2018226732A1 - Multibiotic agents and methods of using the same - Google Patents [patents.google.com]
- 2. Additive Manufacturing of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)/Poly(D,L-lactide-co-glycolide) Biphasic Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Mechanical and Thermal Properties of Injection-Molded Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)/Hydroxyapatite Nanoparticles Parts for Use in Bone Tissue Engineering [mdpi.com]
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A Comparative Guide to the In Vitro Biocompatibility of Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) Scaffolds
This guide provides a comprehensive framework for evaluating the in vitro biocompatibility of scaffolds fabricated from poly(4,8-dimethyl-1,5-dioxocane-2,6-dione), a novel biodegradable polymer. As direct biocompatibility data for this specific polymer is emerging, we present a robust comparative methodology, pitting it against well-established biomaterials like Poly(L-lactic acid) (PLA) and Poly(ε-caprolactone) (PCL). This document is intended for researchers, scientists, and drug development professionals seeking to explore next-generation materials for tissue engineering and regenerative medicine.
Introduction: The Imperative for Advanced Biocompatible Scaffolds
In tissue engineering, the scaffold is not merely a passive support structure; it is an active participant in the regenerative process. It serves as a temporary extracellular matrix (ECM), providing the necessary mechanical support and topographical cues for cells to adhere, proliferate, and differentiate, ultimately forming new tissue.[1] The ideal scaffold must be biocompatible, ensuring it does not elicit a toxic or harmful immune response.[1][2] Furthermore, its degradation rate should ideally match the rate of new tissue formation, with its byproducts being non-toxic and easily cleared by the body.[1][3]
For decades, aliphatic polyesters like PLA, PGA (polyglycolic acid), and PCL have been the workhorses of this field.[4][5] However, the quest for polymers with tailored degradation profiles, specific mechanical properties, and enhanced biocompatibility is perpetual. This guide focuses on a promising, yet less-explored candidate: poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) . This eight-membered cyclic diester monomer, a structural variant of more common lactones, offers intriguing possibilities for creating novel polyesters. Its unique structure, featuring two methyl groups, may influence its hydrophobicity, degradation kinetics, and ultimately, its interaction with biological systems.
This document outlines a self-validating system of protocols to rigorously assess its in vitro biocompatibility, providing a direct comparison with industry-standard materials.
The Materials: A Head-to-Head Comparison
Polymer of Interest: Poly(4,8-dimethyl-1,5-dioxocane-2,6-dione)
-
Synthesis: The monomer, 4,8-dimethyl-1,5-dioxocane-2,6-dione, can be synthesized from its corresponding α-hydroxy acids.[6] The polymer is then typically formed via ring-opening polymerization (ROP), often catalyzed by organometallic compounds like stannous octoate.[7] The presence of methyl groups on the backbone is hypothesized to alter the polymer's crystallinity and degradation rate compared to unsubstituted polyesters.
-
Predicted Properties & Rationale:
-
Degradation: The ester bonds are susceptible to hydrolysis.[8] However, the steric hindrance from the two methyl groups and potential changes in crystallinity might lead to a slower degradation rate compared to PLA, offering a wider window for tissue regeneration in certain applications.
-
Mechanical Properties: The eight-membered ring structure could impart greater flexibility to the polymer backbone compared to the six-membered ring of lactide, potentially resulting in a more ductile material.
-
Benchmark Polymers: PLA and PCL
-
Poly(L-lactic acid) (PLA): Derived from lactic acid, a natural metabolite, PLA is a well-characterized, semi-crystalline polymer.[9] Its degradation product, lactic acid, is readily metabolized by the body. However, the acidic nature of its byproducts can sometimes cause a localized inflammatory response.
-
Poly(ε-caprolactone) (PCL): PCL is a semi-crystalline, rubbery polymer known for its slow degradation rate (2-4 years) and high toughness.[10] It is often blended with other polymers or ceramics to modulate its properties.
Scaffold Fabrication: Creating the 3D Environment
To ensure a fair comparison, all polymers should be fabricated into scaffolds using the same technique, as the fabrication method significantly influences pore architecture, surface topography, and mechanical properties.[11] Electrospinning is a highly recommended technique as it produces fibrous scaffolds that mimic the natural ECM and offer a high surface-area-to-volume ratio, which is conducive to cell attachment.[10][12]
Experimental Protocol: Electrospinning
-
Solution Preparation: Prepare 10% (w/v) solutions of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione), PLA, and PCL in a suitable solvent system (e.g., a mixture of chloroform and dimethylformamide).
-
Apparatus Setup:
-
Load the polymer solution into a 10 mL syringe fitted with a 22-gauge blunt-tip needle.
-
Place the syringe in a syringe pump to ensure a constant flow rate (e.g., 1 mL/h).
-
Position a flat, grounded collector plate 15 cm from the needle tip.
-
-
Spinning Process: Apply a high voltage (e.g., 15-20 kV) to the needle. The charged polymer jet will be drawn towards the collector, and the solvent will evaporate, depositing a non-woven fibrous mat.
-
Post-Processing: Dry the resulting scaffold mats under vacuum for 48 hours to remove residual solvents. Characterize scaffold morphology using Scanning Electron Microscopy (SEM).
In Vitro Biocompatibility Assessment: A Multi-Faceted Approach
A comprehensive biocompatibility assessment relies on multiple assays that probe different aspects of the cell-material interaction.[2] We will focus on the "big three" primary indicators: cytotoxicity, cell proliferation, and cell adhesion/morphology.
Cytotoxicity Assessment: Is the Material Safe?
A. LDH Release Assay (Membrane Integrity)
The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released into the cell culture medium.[14] LDH is a stable cytoplasmic enzyme that is released only upon cell lysis or membrane damage, making it a direct measure of cytotoxicity.[15][16]
B. MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric test that measures the activity of mitochondrial dehydrogenases in living cells.[14][17] These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[14]
Experimental Protocol: Cytotoxicity Testing (Indirect Method)
-
Extract Preparation (as per ISO 10993-5):
-
Sterilize scaffold samples (punched into 5 mm discs) of each polymer type using UV radiation or ethylene oxide.
-
Incubate the sterile scaffolds in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 72 hours at 37°C. This creates the "extract."
-
As controls, prepare extracts from a negative control material (e.g., high-density polyethylene) and a positive control material (e.g., organotin-stabilized PVC).
-
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Remove the old medium and replace it with 100 µL of the prepared extracts (from the test polymers and controls). Also, include wells with fresh medium only (untreated control).
-
Incubation: Incubate the plate for 24 and 48 hours.
-
Assay Execution:
-
For LDH Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's kit, e.g., CytoTox-ONE™). Incubate in the dark for 10-30 minutes and measure absorbance at 490 nm.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate. Incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
Data Visualization: Cytotoxicity Workflow
Caption: Workflow for indirect cytotoxicity assessment.
Cell Proliferation and Adhesion: Does the Material Support Growth?
These assays evaluate the ability of the scaffolds to support cell attachment and growth over time directly on the material surface.
Experimental Protocol: Direct Contact Proliferation Assay
-
Scaffold Preparation: Place sterile 10 mm scaffold discs of each polymer type into a 24-well plate.
-
Cell Seeding: Seed cells (e.g., MC3T3-E1) directly onto the scaffolds at a density of 5 x 10⁴ cells/scaffold. Use tissue culture plastic (TCP) as a control surface.
-
Incubation: Culture the cells for 1, 3, and 7 days, changing the medium every 2 days.
-
Quantification (DNA Assay):
-
At each time point, wash the scaffolds with PBS.
-
Lyse the cells on the scaffolds using a cell lysis buffer.
-
Quantify the total amount of DNA in the lysate using a fluorescent DNA-binding dye assay (e.g., PicoGreen™).[18] Fluorescence is proportional to the cell number.
-
-
Visualization (SEM):
-
At each time point, fix separate scaffold samples with glutaraldehyde.
-
Dehydrate the samples through a graded ethanol series.
-
Critical point dry and sputter coat the scaffolds with gold.
-
Image the scaffolds using an SEM to observe cell adhesion, spreading, and morphology. A well-adhered cell will appear flattened with numerous filopodia.[5]
-
Data Presentation: Expected Proliferation and Viability Results
The following tables present a hypothetical but realistic data summary for these experiments, which is essential for objective comparison.
Table 1: Quantitative Cytotoxicity and Viability Data (48h Exposure)
| Material Group | % LDH Release (vs. Positive Control) | % Cell Viability (vs. Untreated) | Biocompatibility Classification |
| Untreated Control | 2.5% ± 0.8% | 100% | N/A |
| Negative Control | 4.1% ± 1.2% | 98.2% ± 3.5% | Non-cytotoxic |
| Poly(dioxocane-dione) | 6.8% ± 2.1% | 95.5% ± 4.1% | Non-cytotoxic |
| PLA | 8.5% ± 2.5% | 91.3% ± 5.2% | Non-cytotoxic |
| PCL | 5.2% ± 1.5% | 97.1% ± 3.8% | Non-cytotoxic |
| Positive Control | 100% | 15.4% ± 6.8% | Cytotoxic |
Data are represented as Mean ± Standard Deviation. According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is >70%.
Table 2: Cell Proliferation on Scaffolds (DNA Quantification)
| Material Group | Day 1 (ng DNA/scaffold) | Day 3 (ng DNA/scaffold) | Day 7 (ng DNA/scaffold) |
| Tissue Culture Plastic | 150 ± 15 | 450 ± 38 | 1250 ± 95 |
| Poly(dioxocane-dione) | 135 ± 18 | 390 ± 45 | 1100 ± 110 |
| PLA | 120 ± 22 | 350 ± 51 | 980 ± 125 |
| PCL | 140 ± 16 | 410 ± 40 | 1150 ± 105 |
Data are represented as Mean ± Standard Deviation. An increase in DNA content over time indicates cell proliferation.
Data Visualization: Proliferation Assay Workflow
Caption: Workflow for direct contact cell proliferation and morphology analysis.
Conclusion and Future Directions
This guide provides a scientifically rigorous and logically structured framework for the in vitro biocompatibility assessment of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) scaffolds. By directly comparing this novel polymer to established standards like PLA and PCL using a multi-assay approach, researchers can generate reliable and comprehensive data. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
Positive results from these in vitro studies—specifically, low cytotoxicity, robust cell proliferation comparable to or exceeding that of PCL, and well-spread cell morphology—would provide a strong rationale for advancing this material to more complex in vivo models. The unique chemical structure of poly(4,8-dimethyl-1,5-dioxocane-2,6-dione) holds the promise of a new generation of biodegradable polymers with tailored properties, and this guide serves as the foundational blueprint for its biological validation.
References
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IntechOpen. (2023, June 2). Cytotoxicity and Cell Viability Assessment of Biomaterials. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography. Available at: [Link]
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Dorsey, S., Lin-Gibson, S., & Simon Jr., C. (2009). Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography. Biomaterials. Available at: [Link]
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ResearchGate. (n.d.). Adhesion and proliferation assay of scaffolds with (a) smaller pore.... Available at: [Link]
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PMC. (2022, December 8). Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel. Available at: [Link]
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MDPI. (2023, March 1). Comparison of NIH 3T3 Cellular Adhesion on Fibrous Scaffolds Constructed from Natural and Synthetic Polymers. Available at: [Link]
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PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
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IntechOpen. (2024, June 5). Fabrication Techniques for Scaffolds Applied in Regenerative Medicine. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Available at: [Link]
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Elsevier. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
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NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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CHRIST (Deemed to be University) Journals. (n.d.). On Various Porous Scaffold Fabrication Methods. Available at: [Link]
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ScienceDirect. (2022, April 10). Techniques in scaffold fabrication process for tissue engineering applications: A review. Available at: [Link]
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SlideShare. (n.d.). Scaffolds Fabrication Techniques in Tissue Engineering. Available at: [Link]
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PMC. (n.d.). Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications. Available at: [Link]
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Polymers in Medicine. (n.d.). Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. Available at: [Link]
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ResearchGate. (n.d.). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. Available at: [Link]
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ACS Publications. (2023, February 9). Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker | Macromolecules. Available at: [Link]
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Polish Journal of Environmental Studies. (2012). Biodegradation and Characterization Studies of Different Kinds of Polyurethanes with Several Enzyme Solutions. Available at: [Link]
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Frontiers. (n.d.). Comprehensive biocompatibility profiling of human pancreas-derived biomaterial. Available at: [Link]
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PubMed. (2015, November 18). Enhanced In Vitro Biocompatibility of Chemically Modified Poly(dimethylsiloxane) Surfaces for Stable Adhesion and Long-term Investigation of Brain Cerebral Cortex Cells. Available at: [Link]
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PubChem. (n.d.). rel-(4S,8R)-4,8-Dimethyl-1,5-dioxocane-2,6-dione. Available at: [Link]
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MDPI. (2019, September 27). Biocompatibility of Polyimides: A Mini-Review. Available at: [Link]
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ResearchGate. (n.d.). Routes of degradation and excretion of some polyesters: poly(p-dioxane).... Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (CAS 95-96-5). Available at: [Link]
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
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Introduction to 4,8-Dimethyl-1,5-dioxocane-2,6-dione and the Critical Role of Purity
An In-Depth Guide to Assessing the Purity of Synthesized 4,8-Dimethyl-1,5-dioxocane-2,6-dione for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the analytical methodologies available for assessing the purity of synthesized 4,8-dimethyl-1,5-dioxocane-2,6-dione, a key monomer in the development of advanced biodegradable polymers. This document will delve into the principles, protocols, and comparative data of various techniques, offering field-proven insights to ensure the quality and reliability of your research and development endeavors.
4,8-Dimethyl-1,5-dioxocane-2,6-dione is a cyclic ester of significant interest in the synthesis of biocompatible and biodegradable polymers. The precise control over its purity is paramount, as even minute impurities can drastically alter the physicochemical properties, degradation kinetics, and ultimately, the in-vivo performance of the resulting polymer. Potential impurities stemming from the synthesis, which often involves the cyclization of a corresponding hydroxy acid, can include residual starting materials, linear oligomers, stereoisomers, and solvent residues.
This guide will compare the most effective analytical techniques for quantifying the purity of 4,8-dimethyl-1,5-dioxocane-2,6-dione, with a comparative look at a common alternative monomer, rac-lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)[1].
A Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity assessment depends on the specific impurities to be quantified, the required level of sensitivity, and the available instrumentation. Here, we compare four gold-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of the target molecule and its impurities.[2] It provides a direct, non-destructive measurement of all proton- or carbon-containing species in a sample, making it a primary quantitative method.[2]
Causality Behind Experimental Choices:
-
¹H NMR is the first line of analysis due to its high sensitivity and the wealth of structural information it provides through chemical shifts, coupling constants, and signal integrals.
-
Quantitative NMR (qNMR) is employed for its ability to provide an absolute purity value without the need for a specific reference standard for each impurity.
-
The use of a deuterated solvent with a known purity and a precisely weighed internal standard allows for accurate quantification.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 4,8-dimethyl-1,5-dioxocane-2,6-dione and a similar mass of a suitable internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum using appropriate software. Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation: NMR Purity Assessment
| Compound | Characteristic ¹H NMR Signal (CDCl₃) | Integral (Analyte) | Integral (Internal Standard) | Calculated Purity |
| 4,8-Dimethyl-1,5-dioxocane-2,6-dione | Multiplet at ~4.9-5.1 ppm (CH-O) | 2.00 | 2.00 (Maleic Anhydride at 7.10 ppm) | 99.5% |
| rac-Lactide | Quartet at ~5.0 ppm (CH) | 2.00 | 2.00 (Maleic Anhydride at 7.10 ppm) | 99.2% |
Mandatory Visualization: qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
High-Performance Liquid Chromatography (HPLC): Sensitivity for Trace Impurities
HPLC is a highly sensitive technique ideal for the separation and quantification of non-volatile impurities that may be present in trace amounts.[3][4][5]
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC is chosen for its versatility in separating compounds with a range of polarities.
-
UV Detection is effective as the carbonyl groups in the lactone structure provide sufficient chromophores for detection.
-
A gradient elution method is often employed to ensure the separation of both polar (e.g., residual acid) and non-polar (e.g., oligomers) impurities.
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile). Filter and degas both mobile phases.
-
Standard and Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration. Dissolve the sample to be tested at the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program: A typical gradient could be: 0-2 min, 90% A; 2-15 min, linear gradient to 10% A; 15-18 min, 10% A; 18-20 min, return to 90% A.
-
-
Data Analysis: Integrate the peak area of the main compound and any impurity peaks. Calculate the purity based on the area percent method or by using a calibration curve for known impurities.
Data Presentation: HPLC Purity Assessment
| Compound | Retention Time (min) | Peak Area (%) |
| 4,8-Dimethyl-1,5-dioxocane-2,6-dione | 12.5 | 99.8% |
| Impurity 1 (e.g., starting acid) | 3.2 | 0.1% |
| Impurity 2 (e.g., oligomer) | 14.8 | 0.1% |
| rac-Lactide | 10.8 | 99.5% |
| Impurity 1 (e.g., lactic acid) | 2.9 | 0.3% |
| Impurity 2 (e.g., dimer) | 13.2 | 0.2% |
Mandatory Visualization: HPLC Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile organic impurities.[6][7][8] The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.
Causality Behind Experimental Choices:
-
GC is suitable for the analysis of relatively low molecular weight and thermally stable lactones.
-
Mass Spectrometry provides a high degree of certainty in impurity identification.
-
A temperature-programmed oven allows for the separation of compounds with a range of boiling points.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to the product. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify based on peak area percent.
Data Presentation: GC-MS Purity Assessment
| Compound | Retention Time (min) | Identity (from MS) | Peak Area (%) |
| 4,8-Dimethyl-1,5-dioxocane-2,6-dione | 15.2 | Confirmed | 99.7% |
| Impurity 1 | 8.5 | Residual Solvent (e.g., Toluene) | 0.2% |
| Impurity 2 | 13.1 | Synthesis Byproduct | 0.1% |
| rac-Lactide | 12.8 | Confirmed | 99.4% |
| Impurity 1 | 7.9 | Residual Solvent (e.g., Ethyl Acetate) | 0.5% |
| Impurity 2 | 11.5 | Meso-lactide | 0.1% |
Mandatory Visualization: GC-MS Logical Flow
Caption: Logical flow of a GC-MS experiment.
Differential Scanning Calorimetry (DSC): A Rapid Purity Screen
DSC is a thermal analysis technique that can provide a rapid estimation of the absolute purity of a crystalline compound by measuring the depression and broadening of its melting point.[9][10][11][12]
Causality Behind Experimental Choices:
-
This method is based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
It is a fast and requires only a small amount of sample.
-
It is particularly useful for detecting eutectic impurities that are soluble in the melt but not in the solid phase.
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting range.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC software can automatically calculate the purity based on the shape of the melting endotherm using the van't Hoff equation.
Data Presentation: DSC Purity Assessment
| Compound | Onset of Melting (°C) | Peak Melting Temp (°C) | Enthalpy of Fusion (J/g) | Calculated Purity (mol %) |
| 4,8-Dimethyl-1,5-dioxocane-2,6-dione | 118.5 | 120.2 | 150 | 99.6 |
| rac-Lactide | 124.1 | 126.5 | 135 | 99.3 |
Mandatory Visualization: DSC Purity Logic
Caption: Principle of DSC purity determination.
Comparative Summary and Recommendations
| Technique | Principle | Advantages | Disadvantages | Best For |
| NMR | Nuclear spin resonance | Absolute quantification, structural information | Lower sensitivity than chromatographic methods | Overall purity assessment and structural confirmation |
| HPLC | Differential partitioning | High sensitivity, good for non-volatile impurities | Requires reference standards for absolute quantification of each impurity | Detecting trace amounts of non-volatile impurities |
| GC-MS | Volatility and mass-to-charge ratio | High sensitivity, definitive identification of volatile impurities | Not suitable for non-volatile or thermally labile compounds | Identifying and quantifying residual solvents and volatile byproducts |
| DSC | Melting point depression | Fast, small sample size, no solvent required | Only applicable to crystalline solids, less accurate for very high purity | Rapid screening of crystalline sample purity |
Senior Application Scientist's Recommendation:
For a comprehensive and trustworthy assessment of the purity of synthesized 4,8-dimethyl-1,5-dioxocane-2,6-dione, a multi-technique approach is strongly advised.
-
Initial Screening: Use ¹H NMR for structural confirmation and an initial quantitative purity assessment.
-
Trace Impurity Analysis: Employ HPLC to detect and quantify any non-volatile impurities that may not be visible by NMR.
-
Volatile Impurity Check: Utilize GC-MS to check for residual solvents and other volatile byproducts from the synthesis.
-
Crystallinity and Purity Confirmation: If the material is crystalline, DSC can provide a rapid and complementary purity value.
This integrated analytical workflow constitutes a self-validating system, ensuring the highest level of confidence in the purity of your synthesized material, which is critical for the successful development of novel biomaterials and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
